![molecular formula C22H17FO6 B2524708 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate CAS No. 433317-06-7](/img/structure/B2524708.png)

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

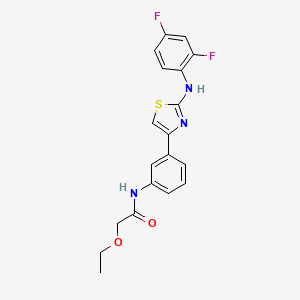

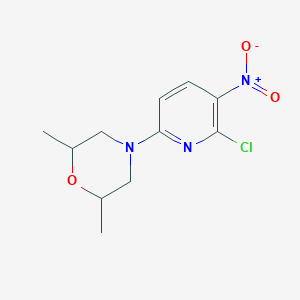

The compound "2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, such as the furan ring, the fluorophenyl group, and the dimethoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related furan derivatives and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

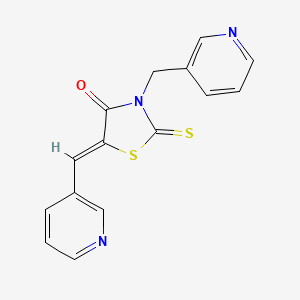

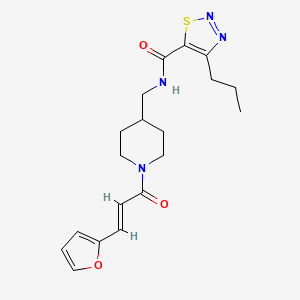

The synthesis of furan derivatives often involves multi-step reactions that can include the formation of furan rings through cyclization reactions or the functionalization of existing furan structures. For example, the synthesis of 2,3-diphenylphenanthro[9,10-b]furans involves the reaction of phenanthrene-9,10-dione with benzylidenetriphenylphosphoranes . Similarly, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives starts from a furan-2-carbaldehyde and involves several steps, including cyclization and aromatization . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex, with potential for various electronic and steric interactions. For instance, crystallographic analysis of diphenylphenanthrofurans reveals a helicene-like structure with columnar stacking in the crystal . This suggests that the compound "2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate" may also exhibit a non-planar geometry that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Furan derivatives can participate in a range of chemical reactions. The presence of a furan ring in a molecule can lead to reactions such as electrophilic aromatic substitution, as seen in the multi-component synthesis of bifurans . The fluorine atom in the compound could also be reactive, as seen in the decarboxylative fluorination of heteroaromatic carboxylic acids . These reactions could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents. For example, phenanthrofurans display intense blue fluorescence and have high HOMO energy levels , while the reactivity of furan rings can be influenced by substituents, as seen in the bromination reactions of methyl furan-2-carboxylate . The presence of electron-donating methoxy groups and an electron-withdrawing fluorine atom in the compound of interest suggests it may have unique electronic properties that could affect its reactivity and physical characteristics, such as solubility and melting point.

Wissenschaftliche Forschungsanwendungen

One-Pot Synthesis Methods

A study conducted by Ramarao et al. (2004) illustrates a one-pot synthesis approach involving fluorine-containing compounds similar to the chemical structure . Their research demonstrates the microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions to efficiently produce fluoro-substituted benzo[b]furans and ethyl benzo[b]furan-3-carboxylates. This method showcases the potential for synthesizing complex fluorine-containing molecules in a single step, which could be applied to the synthesis of the target compound for various research applications (Ramarao et al., 2004).

Decarboxylative Fluorination

Another significant application is highlighted by Yuan et al. (2017), who report a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatic carboxylic acids. Although the target compound is not directly mentioned, this methodology could be relevant for introducing fluorine atoms into complex organic molecules, offering a pathway for modifying the target compound or synthesizing derivatives with potential biological or material science applications (Yuan et al., 2017).

Photochemical Synthesis

Guizzardi et al. (2000) explore the photochemical synthesis of heterocycles, demonstrating the efficiency of photolysis in synthesizing complex organic molecules, including those containing furan units. This research suggests that photochemical methods could be employed to synthesize or modify compounds like "2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate," potentially leading to new materials with unique optical or electronic properties (Guizzardi et al., 2000).

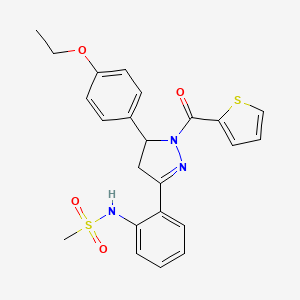

Luminescence and Material Science Applications

El-Hiti et al. (2019) present the synthesis and crystal structure of a complex molecule featuring fluorophenyl and furanyl units, similar to the target compound. Their findings could suggest applications in designing new luminescent materials or organic semiconductors, where the specific electronic and structural characteristics of such compounds could be exploited (El-Hiti et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FO6/c1-26-19-9-6-14(12-21(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)29-22(25)20-4-3-11-28-20/h3-13H,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSXNUNOXWVWFG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)

![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)

![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)

![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)

![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)

![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)